Dihydrocaffeic acid (DHCA), also known as 3-(3,4-Dihydroxyphenyl)propionic acid or 3-(3,4-Dihydroxyphenyl)propanoic acid, is a phenolic acid commonly found in various plants and fungi. [] It is a metabolite of chlorogenic acid, a significant dietary polyphenol. [, ] DHCA has gained interest in scientific research due to its potential health benefits and applications in various fields, including food science and biomedicine. [] It acts as an intermediate in the biosynthesis of lignans and is often produced through microbial degradation of flavonoids and caffeic acid. []
Dihydrocaffeic acid occurs naturally in numerous plant species, particularly in the family Asteraceae and other botanical families. It can be derived from caffeic acid through reduction processes, and its biosynthesis is also facilitated by lactic acid bacteria during fermentation processes. The compound is classified as a phenolic acid due to its aromatic structure containing hydroxyl groups attached to a benzene ring.
The synthesis of dihydrocaffeic acid can be achieved through several methods:
Dihydrocaffeic acid has a molecular formula of and a molecular weight of approximately 196.20 g/mol. Its structure features:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm its structure and purity.
Dihydrocaffeic acid participates in various chemical reactions:
Dihydrocaffeic acid exhibits its biological effects primarily through its antioxidant properties:
These mechanisms contribute to its potential protective effects against oxidative damage in cells, which is linked to various diseases including cancer and neurodegenerative disorders.
Dihydrocaffeic acid exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in food science, pharmaceuticals, and cosmetics.
Dihydrocaffeic acid has diverse applications across several fields:
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